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Teclozan

Cat. No.: B1206478
CAS No.: 5560-78-1
M. Wt: 502.3 g/mol
InChI Key: MSJLJWCAEPENBL-UHFFFAOYSA-N
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Description

Historical Trajectory of Teclozan Research and Development

The development of antiprotozoal agents has a long history, with many drugs predating the modern antibiotic era. nih.gov this compound's journey reflects this, with early investigations laying the groundwork for its recognition as an effective antiprotozoal.

Early Research Contributions and Discovery Epoch

Early research into this compound, then known as WIN-13146 or Teclozine, began to appear in scientific literature as early as the mid-1960s. Studies published in journals such as "Hospital (Rio J)" and "Boletin Chileno de Parasitologia" between 1964 and 1972 documented its use and effectiveness in treating intestinal amebiasis. medkoo.comnih.gov By 1980, this compound was recognized as a "new potent agent for intestinal amoebiasis" in studies involving hamsters. wikidoc.org These early contributions established its potential as a therapeutic option for protozoal infections.

Initial mechanistic insights suggested that this compound intervenes in phospholipid metabolism, specifically preventing the formation of arachidonic acid. medchemexpress.commedchemexpress.combioscience.co.ukmedchemexpress.com Furthermore, it was observed to be effective against Giardia intestinalis within the intestinal lumen. medchemexpress.commedchemexpress.combioscience.co.ukmedchemexpress.com The compound's development involved rigorous research at various institutions, leading to its classification as an antiprotozoal medication. patsnap.com

Evolution of Research Paradigms for Antiprotozoal Agents

The field of antiprotozoal drug development has faced unique challenges, including the complex life cycles of protozoan organisms, difficulties in culturing them in laboratory settings, and historical underinvestment in treatments for tropical diseases. researchgate.net Despite a relative lag in the discovery of new antiprotozoal agents, the 1990s saw a resurgence of interest, driven by factors such as increased international travel, growing awareness of drug resistance, and the prevalence of protozoal infections in immunosuppressed populations. nih.gov

Modern research paradigms have evolved to address these complexities. Metabolomics, an emerging technology that provides an untargeted overview of cellular metabolism, is increasingly employed to identify drug-induced changes in parasite metabolism and pinpoint specific drug targets. nih.gov This approach offers a rapid and unbiased method for discovering potential drug targets and classifying compounds based on their metabolic signatures. nih.gov Phenotypic screening, which involves testing compounds against whole parasite cells, has also been a successful strategy for identifying new chemical entities for neglected protozoan diseases, even if the specific biological target is not initially known. acs.org Advanced techniques like photoaffinity labeling (PAL) are now being leveraged to unravel the molecular basis of bioactive compounds' function in live parasites, providing crucial information on efficacy and liabilities at a molecular level. mdpi.com

Positioning this compound within Contemporary Chemical Biology Research

In contemporary chemical biology research, this compound serves as a compelling example of a compound with a multifaceted mechanism of action against parasitic organisms. Chemical biology is an interdisciplinary field that applies chemical principles and techniques to understand and manipulate biological systems, often focusing on drug discovery and design. glpbio.comacs.org

This compound's mechanism involves disrupting fundamental metabolic pathways within protozoal cells. Specifically, it targets the parasite's enzyme systems, thereby inhibiting the synthesis of essential proteins and nucleic acids. patsnap.compatsnap.com More detailed research findings indicate that this compound interferes with the protozoan's electron transport chain, which is vital for energy generation (ATP production). patsnap.compatsnap.com This energy depletion ultimately leads to the death of the parasite. patsnap.compatsnap.com Furthermore, this compound has been shown to induce damage to the DNA strands of amoebas, halting replication and repair processes critical for parasite survival. patsnap.compatsnap.com This dual action, affecting both metabolic energy production and genetic integrity, contributes to its effectiveness against both active protozoans and their cyst forms. patsnap.com

The study of compounds like this compound, with their complex and selective interactions within parasitic biological systems, is central to chemical biology. Understanding these precise molecular targets and pathways allows researchers to design more selective and potent antiprotozoal agents, minimizing off-target effects on host cells. patsnap.compatsnap.com The reported IC50 values against Entamoeba histolytica in the low micromolar range (e.g., ~1-10 µM) highlight its inhibitory potency in laboratory settings. medkoo.com

The following table summarizes key research findings related to this compound's efficacy against Entamoeba histolytica:

Table 1: Summary of this compound Efficacy Against Entamoeba histolytica

Study TypeOrganismEfficacy/InhibitionConcentration/ConditionsSource
In vitro InhibitionEntamoeba histolyticaIC50: ~1-10 µMLow micromolar range medkoo.com
Clinical StudyEntamoeba histolyticaHigh efficacy (80% and 93%)Over 3 days (specific dosage not detailed here) frontiersin.org
Mechanism StudyProtozoal cellsDisruption of metabolic pathways, electron transport chain, ATP production inhibition, DNA damageCellular level patsnap.compatsnap.com
Mechanism StudyProtozoal cellsIntervention in phospholipid metabolism, prevention of arachidonic acid formationCellular level medchemexpress.commedchemexpress.combioscience.co.ukmedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28Cl4N2O4 B1206478 Teclozan CAS No. 5560-78-1

Properties

IUPAC Name

2,2-dichloro-N-[[4-[[(2,2-dichloroacetyl)-(2-ethoxyethyl)amino]methyl]phenyl]methyl]-N-(2-ethoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H28Cl4N2O4/c1-3-29-11-9-25(19(27)17(21)22)13-15-5-7-16(8-6-15)14-26(10-12-30-4-2)20(28)18(23)24/h5-8,17-18H,3-4,9-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJLJWCAEPENBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN(CC1=CC=C(C=C1)CN(CCOCC)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00204147
Record name Teclozan
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Molecular Weight

502.3 g/mol
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CAS No.

5560-78-1
Record name Teclozan
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Synthetic Chemistry and Methodological Advancements for Teclozan

Established Synthetic Pathways and Chemical Precursors to Teclozan

The molecular architecture of this compound points to a convergent synthesis strategy, typically involving the assembly of several key precursor molecules. The core structure suggests a synthesis beginning from a centrally located aromatic ring and building outwards. The established pathways generally rely on standard amination and acylation reactions.

The primary chemical precursors required for the synthesis of this compound can be logically deduced from its final structure:

Aromatic Core: A p-phenylene unit with reactive handles, such as p-xylene (B151628) diamine or a derivative thereof.

Side Chains: A secondary amine, specifically N-(2-ethoxyethyl)amine, which provides the ethoxyethyl group.

Acylating Agent: A source for the dichloroacetyl group, typically dichloroacetyl chloride or dichloroacetic acid activated for amidation.

The synthesis generally proceeds through the N-alkylation of p-xylene diamine with an appropriate 2-ethoxyethyl halide, followed by N-acylation using dichloroacetyl chloride. Alternatively, N-(2-ethoxyethyl)amine can be reacted with a p-xylene dihalide, followed by the same acylation step. These methods utilize well-established reactions for forming C-N and amide bonds.

Table 1: Key Chemical Precursors for this compound Synthesis
Precursor TypeSpecific ChemicalRole in Final Structure
Aromatic Corep-Xylene diamineProvides the central benzene (B151609) ring and methylene (B1212753) linkers
Side-Chain Amine2-EthoxyethylamineForms the N-(2-ethoxyethyl) moieties
Acylating AgentDichloroacetyl chlorideAdds the terminal 2,2-dichloroacetamide (B146582) groups

Innovations in this compound Synthesis Methodologies

While traditional methods are effective, research into synthetic methodologies is constantly evolving, with a focus on improving yield, reducing waste, and accessing novel derivatives. Innovations applicable to the synthesis of this compound's key functional groups, particularly the dichloroacetamide moiety, are of significant interest.

Electrochemical methods offer a green and efficient alternative to traditional chemical reagents for certain transformations. In the context of this compound, the synthesis of the dichloroacetamide group is a key step where electrochemistry can be applied. Research has demonstrated the controlled hydrodechlorination of trichloroacetamides to yield mono- and dichloroacetamides. researchgate.net This process can be conducted in an undivided cell using constant current, providing a reagent-free method for this critical transformation. researchgate.net

Further studies have explored the electrochemical conversion of dichloroacetic acid to chloroacetic acid in microfluidic reactors, showcasing the potential for continuous flow synthesis and high selectivity without the need for supporting electrolytes. researchgate.net The electrocarboxylation of α,α-dichloroarylmethane derivatives has also been achieved, providing α-chloroarylacetic acids, which are valuable synthetic intermediates. semanticscholar.org These electrochemical strategies represent a modern approach to synthesizing the crucial dichloroacetamide portion of this compound and related derivatives. researchgate.netsemanticscholar.org

Table 2: Electrochemical Approaches for Dichloroacetamide Moiety Synthesis
MethodStarting MaterialProductKey AdvantagesReference
HydrodechlorinationTrichloroacetamidesDichloroacetamidesControlled, reagent-free reduction researchgate.net
Conversion in MicroreactorDichloroacetic acidChloroacetic acidContinuous flow, no supporting electrolyte researchgate.net
Electrocarboxylationα,α-dichloroarylmethaneα-chloroarylacetic acidHigh selectivity for chlorinated product semanticscholar.org

Advancements in catalysis and reaction design offer new pathways for constructing complex molecules like this compound. The development of novel catalysts can lead to more efficient amide bond formation or C-N coupling reactions. For instance, the use of Lewis acids such as nickel and zinc salts has been shown to efficiently catalyze the formation of tetrazines, another class of N-containing heterocycles, demonstrating the power of catalysis in creating complex nitrogenous compounds. nih.gov Such principles can be adapted to improve the efficiency of the amination and acylation steps in this compound synthesis. The focus on green chemistry has also prompted the development of cost-effective and environmentally friendly synthetic routes for various heterocyclic compounds, which can serve as a blueprint for optimizing the this compound synthesis process. nih.gov

Design and Synthesis of this compound Analogues and Derivatives

The modification of a lead compound like this compound is a central strategy in medicinal chemistry to improve properties and explore new biological activities. This involves the rational design and synthesis of analogues and derivatives.

Rational design involves making deliberate, knowledge-based modifications to a molecule's structure to achieve a desired outcome. This process relies heavily on understanding the structure-activity relationship (SAR), which describes how changes in molecular structure affect biological activity. nih.govmdpi.com

For this compound, rational design could involve several strategies:

Aromatic Ring Substitution: Introducing various substituents (e.g., electron-withdrawing or -donating groups) onto the central phenyl ring to modulate electronic properties and lipophilicity. SAR studies of niclosamide (B1684120) analogs, for example, have shown that specific substitutions can significantly impact cytotoxicity and biological pathway inhibition. mdpi.com

Side-Chain Modification: Altering the length or nature of the N-(2-ethoxyethyl) side chain to probe its role in target binding and pharmacokinetics.

Acyl Group Variation: Replacing the dichloroacetyl group with other halogenated or non-halogenated acyl groups to fine-tune reactivity and steric profile.

Computational Modeling: Using in-silico tools like molecular docking to predict how modified structures will interact with biological targets, thereby guiding the synthesis of the most promising candidates. biointerfaceresearch.com

These principles allow chemists to systematically explore the chemical space around the this compound scaffold to identify derivatives with enhanced or novel properties. nih.govmdpi.com

Table 3: Principles of Rational Design for this compound Analogues
Modification SiteStrategyPotential Impact
Central Phenyl RingAdd substituents (e.g., -F, -CF3, -OH)Alter electronic properties, solubility, and target interaction
N-Alkyl Side ChainVary chain length or replace ethoxy groupModify pharmacokinetics and steric fit
Dichloroacetyl GroupReplace with other acyl groups (e.g., -COCHCl2, -COCF3)Change chemical reactivity and binding affinity

Beyond simple derivatization, a more advanced strategy involves replacing the core molecular framework, or scaffold, of this compound with a structurally distinct one. The goal of scaffold hopping is to discover new classes of compounds that retain the desired biological activity but possess different physicochemical properties, potentially leading to improved patentability, pharmacokinetics, or a different side-effect profile. nih.gov

In the context of this compound, the p-phenylenedimethylene core could be replaced with other cyclic, heterocyclic, or even acyclic linkers. Medicinal chemistry research emphasizes the importance of exploring new and unusual ring systems to escape the "flatland" of predominantly aromatic structures and introduce greater three-dimensionality. researchgate.netnih.gov Privileged scaffolds, such as piperazinediones, are often used as starting points because of their proven utility in binding to various biological targets. researchgate.net By applying these principles, novel analogues could be designed where the central benzene ring of this compound is replaced by scaffolds like cyclohexane, piperazine, or other heterocyclic systems, leading to entirely new families of compounds. researchgate.net

Mechanistic Elucidation of Teclozan S Biological Activity

Molecular and Biochemical Mechanisms of Action in Protozoan Systems

Teclozan exerts its antiprotozoal effects through several distinct molecular and biochemical mechanisms, primarily targeting the energy production and essential biosynthetic pathways of the parasite.

A significant aspect of this compound's mechanism involves its interference with phospholipid metabolism, specifically preventing the formation of arachidonic acid fishersci.ca. Arachidonic acid is a polyunsaturated omega-6 fatty acid predominantly found esterified within the phospholipids (B1166683) of cell membranes. This fatty acid serves as a crucial precursor for the biosynthesis of eicosanoids, a group of signaling molecules including prostaglandins, thromboxanes, and leukotrienes, which play pivotal roles in various physiological and pathological processes, including inflammation. The release of arachidonic acid from membrane phospholipids is typically catalyzed by phospholipase enzymes, such as phospholipase A2 (PLA2) and phospholipase C (PLC). Once liberated, arachidonic acid is metabolized via two primary enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway. By intervening in this fundamental metabolic process, this compound disrupts the production of essential lipid mediators, thereby impairing vital functions in protozoan parasites.

This compound specifically targets the protozoan's electron transport chain (ETC), a vital component for generating cellular energy lipidmaps.org. The mitochondrial electron transport chain is essential for various metabolic pathways in parasites, including de novo pyrimidine (B1678525) synthesis and adenosine (B11128) triphosphate (ATP) synthesis. By interfering with the ETC, this compound effectively hinders the protozoan's capacity to produce ATP lipidmaps.org. The ETC comprises a series of protein complexes (Complexes I, II, III, and IV) embedded in the inner mitochondrial membrane, which facilitate the transfer of electrons from donors to acceptors, ultimately generating a proton gradient across the membrane. This disruption of electron flow and subsequent energy generation is a critical factor in the drug's parasiticidal action lipidmaps.org. Furthermore, electron leakage within the electron transport chain can lead to the production of reactive oxygen species (ROS), such as superoxide, which can contribute to oxidative stress and cellular damage in parasites.

A direct consequence of this compound's interference with the electron transport chain is the inhibition of ATP synthesis in protozoa lipidmaps.org. ATP is the primary energy currency of the cell, essential for numerous cellular processes including growth, replication, and maintenance of cellular functions. The proton gradient established by the electron transport chain across the inner mitochondrial membrane is harnessed by ATP synthase (Complex V) to catalyze the phosphorylation of ADP to ATP, a process known as oxidative phosphorylation. Inhibitors that block components of the respiratory chain or directly impede oxidative phosphorylation can significantly disrupt ATP formation. This energy depletion within the parasite ultimately leads to its death, highlighting the importance of ATP synthesis inhibition as a core mechanism of this compound's antiprotozoal activity lipidmaps.org.

Subcellular and Cellular Level Target Interactions

Beyond its metabolic interventions, this compound also impacts protozoan parasites at the subcellular and cellular levels, affecting critical processes like DNA synthesis and potentially influencing cytoskeletal dynamics.

This compound has been observed to affect the DNA synthesis of amoebas lipidmaps.org. It induces damage to the DNA strands within the parasite, which in turn leads to the cessation of vital replication and repair processes lipidmaps.org. Maintaining genomic integrity is paramount for the survival of eukaryotic cells, including protozoan parasites, which rely on sophisticated DNA repair mechanisms to correct damaged nucleotides resulting from various cellular stresses or cytotoxic agents. By compromising the DNA and inhibiting its synthesis and repair, this compound prevents the parasite from effectively replicating its genetic material and maintaining its cellular functions, thereby contributing to its elimination lipidmaps.org.

While the provided research findings extensively describe the roles of cytoskeletal proteins such as Myosin II, Alpha-Actinin, and Actin in protozoan cell motility and cortical integrity, direct evidence explicitly detailing this compound's modulation of these specific proteins is not present in the search results. However, understanding the general functions of these proteins is crucial for comprehending potential cellular disruptions in parasites. Myosin II, a non-muscle motor protein, generates contractile forces by pulling on actin filaments, playing a dominant role in cell architecture and motility. It is also known to cross-link actin filaments, contributing significantly to cortical integrity. Alpha-actinin is another actin cross-linking protein that interacts with myosin II and influences the organization and dynamics of actin filaments within the cytoskeleton. Actin filaments themselves provide the structural framework for the cytoskeleton, and their dynamic interplay with myosin motors and other actin-binding proteins dictates cell shape and behavior. Any disruption to these fundamental cytoskeletal components could profoundly impact protozoan processes such as motility, phagocytosis, and cell division.

Dysregulation of Glycolytic Enzymes and Stress Response Proteins

The mechanistic action of this compound involves a disruption of the metabolic pathways within the target protozoa. It is suggested that this compound interferes with oxidative processes within the parasite. wikipedia.org More specifically, this compound has been shown to target the protozoan's electron transport chain, which is essential for energy generation. By impeding this chain, this compound effectively hinders the parasite's ability to produce adenosine triphosphate (ATP), leading to energy depletion and ultimately parasite death. wikidata.org

Beyond its impact on energy production, this compound has also demonstrated an effect on the DNA synthesis of amoebas, causing damage to DNA strands. This dual action, affecting both metabolic and genetic processes, contributes to its effectiveness against amoebiasis by targeting both active protozoans and their cysts. wikidata.org

Studies on the Induction of Autophagic Vacuoles in Cellular Models

Investigations into this compound's mechanism of action have included studies on the induction of autophagic vacuoles in cellular models. Research indicates that this compound, a bis(dichloroacetamido) compound, can lead to the production of autophagic vacuoles in vitro. nih.gov Autophagy is a fundamental catabolic process through which cells degrade and recycle cellular components and damaged organelles, involving the formation of double-layered membranes known as phagophores, which mature into autophagosomes. mims.comwmcloud.org

In the context of Entamoeba histolytica, the causative agent of amoebiasis, the formation of autophagic vacuoles has been a subject of interest in understanding the parasite's response to antiprotozoal agents. Studies have also analyzed the decrease in cysteine protease expression and the proteolytic activity of trophozoites when treated with certain compounds, which can be linked to cellular processes like autophagy. fishersci.ca Cellular models provide a valuable platform for studying such complex cellular responses to therapeutic compounds like this compound. mims.comuni.lu

In Vitro Mechanistic Investigations and Model Systems

In vitro studies are crucial for elucidating the direct effects of antiprotozoal agents on parasitic organisms under controlled laboratory conditions. These investigations provide insights into the efficacy and mechanistic pathways of compounds like this compound.

Assays for Trophozoite Growth Inhibition in Axenic and Polyxenic Cultures

This compound exhibits significant activity in inhibiting the growth of trophozoites, particularly those of Entamoeba histolytica. Studies have reported the half-maximal inhibitory concentration (IC₅₀) of this compound against E. histolytica in the low micromolar range, typically between 1 and 10 µM. wikipedia.org

The assessment of antiprotozoal activity is often conducted using different culture systems to understand the direct and indirect effects of the compound. These systems include:

Axenic cultures: In this system, the parasite is grown in the absence of any other metabolizing cells, allowing for the study of the compound's direct action on the parasite. fishersci.dknih.govmims.comwikipedia.org

Polyxenic cultures: Here, the parasite is grown in the presence of an undefined flora or where the identities of all co-existing species are known. This system can reveal both direct and indirect actions of the compound, potentially involving interactions with the associated microbial community. fishersci.dknih.govwikipedia.org

This compound has demonstrated activity against E. histolytica trophozoites in both polyxenic and axenic cultures, indicating a direct antiparasitic effect. macsenlab.comwikipedia.org The process of establishing E. histolytica in axenic culture is known to be laborious and time-consuming. fishersci.dknih.gov

Table 1: this compound's In Vitro Trophozoite Growth Inhibition

Target ParasiteIC₅₀ Range (µM)Culture TypeReference
Entamoeba histolytica1-10Not specified wikipedia.org
Entamoeba histolytica0.071Not specified macsenlab.com

Comparative In Vitro Mechanistic Studies with Other Antiprotozoal Agents

Comparative studies are essential to position this compound's efficacy and mechanism within the broader landscape of antiprotozoal chemotherapy. When compared to conventional anti-amoebic agents such as metronidazole (B1676534), this compound has demonstrated a slower but sustained efficacy. wikipedia.org Additionally, this compound has shown moderate in vitro inhibitory activity against Giardia lamblia. wikipedia.org

Other antiprotozoal agents, particularly those used against amoebiasis, include nitroimidazoles like metronidazole and tinidazole, and dichloroacetamides such as diloxanide (B1670642) furoate and quinfamide. Metronidazole is a widely used 5-nitroimidazole that inhibits nucleic acid synthesis by forming nitroso radicals that disrupt microbial DNA. wikipedia.org Tinidazole, another nitroimidazole derivative, exhibits similar antimicrobial actions and damages DNA strands or inhibits DNA synthesis in microorganisms.

A key distinction in their activity profiles is observed across different infection sites. Nitroimidazoles, including metronidazole and tinidazole, are effective at both intestinal and hepatic infection sites. In contrast, dichloroacetamides, which encompass this compound, diloxanide, and etophamide, are highly active against caecal amoebiasis but show inactivity in hepatic models. wikipedia.org Satranidazole, another nitroimidazole, has been found to be twice as active as metronidazole against axenic E. histolytica. wikipedia.org In contrast, benzimidazoles have shown little to no in vitro activity against Entamoeba histolytica.

Table 2: Comparative In Vitro Activity and Site of Action of Antiprotozoal Agents

Compound NameClass of CompoundPrimary Target/MechanismIn Vitro Activity against E. histolyticaSite of Action (in vivo context)Reference
This compound DichloroacetamideDisrupts metabolic pathways, electron transport chain, DNA synthesisInhibits trophozoite growth (IC₅₀ 1-10 µM) wikipedia.orgmacsenlab.comIntestinal (caecal amoebiasis) wikipedia.org wikipedia.orgwikidata.orgmacsenlab.comwikipedia.org
Metronidazole NitroimidazoleInhibits nucleic acid synthesis via nitroso radicalsEffective wikipedia.orgnih.govmacsenlab.comIntestinal, Hepatic wikipedia.org wikipedia.orgwikidata.orgnih.govfishersci.camacsenlab.com
Tinidazole NitroimidazoleDamages DNA strands or inhibits DNA synthesisEffectiveIntestinal, Hepatic wikipedia.org wikipedia.org
Satranidazole NitroimidazoleNot specified, but similar to other nitroimidazolesTwice as active as metronidazole against axenic E. histolytica wikipedia.orgIntestinal, Hepatic wikipedia.org wikipedia.org
Diloxanide furoate DichloroacetamideProdrug, active form diloxanideNot specifiedIntestinal (luminal amebicide) wikipedia.org wikipedia.org
Quinfamide DichloroacetamideNot specifiedNot specifiedIntestinal (caecal amoebiasis) wikipedia.org wikipedia.org
Emetine Isoquinoline alkaloidProtein synthesis inhibitorPotent antiprotozoalIntestinal, Hepatic wikipedia.org wikipedia.org

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Identification of Key Pharmacophoric Features Critical for Teclozan Activity

The antiprotozoal activity of this compound and related dichloroacetamide compounds is largely attributed to a core set of pharmacophoric features. The dichloroacetamide moiety, -N(COCHCl2)-, is paramount for its biological action. This group is believed to be a key contributor to the compound's ability to inhibit protein synthesis in protozoa, a mechanism shared with other drugs in this class nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

While specific Quantitative Structure-Activity Relationship (QSAR) models for the antiprotozoal activity of this compound are not extensively detailed in publicly available literature, the principles of QSAR are highly relevant to understanding its function. QSAR studies on other dichloroacetamide analogues, for instance in the context of anticancer activity, have highlighted the importance of various physicochemical and steric descriptors in predicting biological activity. Such models typically correlate variations in activity with changes in molecular properties like hydrophobicity, electronic effects of substituents, and steric parameters.

Conformational Analysis and its Impact on Biological Efficacy

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule possesses several rotatable bonds, allowing it to adopt various spatial arrangements. The preferred conformation at the receptor site is the one that maximizes favorable interactions, leading to a stable drug-receptor complex.

Comparative SAR/SMR with Related Dichloroacetamide Antiprotozoals

A comparative analysis of this compound with other dichloroacetamide antiprotozoals, such as Diloxanide (B1670642) and Etofamide, provides valuable insights into the structure-activity relationships within this class of drugs.

CompoundCore StructureKey SubstituentsPostulated Mechanism of Action
This compound Dichloroacetamide, Piperazinebis(p-chlorophenyl)methyl, p-(2-ethoxyethoxy)phenylInterference with protozoal metabolism
Diloxanide DichloroacetamideFuroate ester, N-methyl-p-aminophenolInhibition of protein synthesis nih.gov
Etofamide Dichloroacetamidep-(p-nitrophenoxy)benzyl, 2-ethoxyethylNot well established, likely similar to other dichloroacetamides

The common feature among these compounds is the dichloroacetamide group, underscoring its importance for antiprotozoal activity. The variations in the rest of the molecule, however, lead to differences in their pharmacokinetic profiles and spectra of activity. For instance, Diloxanide is often administered as a furoate ester (Diloxanide furoate), which is hydrolyzed in the gut to the active form. This prodrug strategy is designed to enhance its luminal concentration for treating intestinal amoebiasis.

This compound's more complex structure, with its bulky bis(p-chlorophenyl)methyl group, suggests a different target interaction profile compared to the smaller Diloxanide and Etofamide. These structural differences likely influence their binding affinities and specificities for their respective biological targets within the protozoal cell. While the precise molecular targets of this compound and Etofamide are not as well-defined as that of Diloxanide, the shared dichloroacetamide moiety strongly suggests a related mechanism of action centered on the disruption of essential cellular processes in the parasite.

Analytical Research Methodologies for Teclozan Characterization

Chromatographic Techniques for Purity Assessment and Component Separation

Chromatographic techniques are fundamental for separating components within a mixture and assessing the purity of a chemical compound like Teclozan. They leverage differential partitioning between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a widely employed analytical technique for separating, identifying, and quantifying components in liquid mixtures. youtube.com For this compound, reference standards are essential for the development and validation of HPLC methods, which are crucial for product development, regulatory submissions, quality control, and stability studies. axios-research.comaxios-research.com The development of an HPLC method involves a systematic approach, including the selection of appropriate column chemistry, mobile phase composition, and detector type, followed by iterative optimization to achieve optimal separation. youtube.com While specific parameters for this compound's HPLC method development were not detailed in the provided literature, the general principles apply, emphasizing the importance of factors like analyte polarity, isoelectric point, and UV absorption characteristics in guiding method scouting. youtube.com

Thin-Layer Chromatography (TLC) is a straightforward and widely accessible chromatographic technique utilized for verifying the identity and assessing the purity of this compound. scielo.brscielo.brresearchgate.net In typical applications for this compound, silica (B1680970) supported on glass serves as the stationary phase, while ethyl acetate (B1210297) is employed as the mobile phase. scielo.brscielo.br The identity and purity of this compound can be confirmed by comparing its retardation factor (Rf) value and the presence of a single spot with a reference standard. researchgate.netnews-medical.net The presence of additional spots on the chromatogram indicates impurities. news-medical.net For this compound, an Rf value of 0.75 has been reported when using silica supported on glass with ethyl acetate as the mobile phase. scielo.br

Table 1: Thin-Layer Chromatography Parameters for this compound

ParameterValue
Stationary PhaseSilica supported on glass
Mobile PhaseEthyl acetate
Rf Value0.75
ApplicationIdentity and Purity Verification

Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure and understanding the conformational behavior of chemical compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the identification, structural elucidation, and purity testing of compounds. scielo.brscielo.brmdpi.comeurolab-d.de In this compound research, ¹H NMR spectroscopy has been utilized to confirm its identity and purity. scielo.brscielo.br The ¹H NMR spectrum of this compound in CDCl₃ reveals distinct signals that provide insights into its molecular structure and conformational dynamics. scielo.brscielo.br Notably, the spectrum indicates the presence of two conformers, resulting from the rotation around the acetamide (B32628) C-N bond. scielo.brscielo.br This conformational isomerism manifests as two sets of signals for the ArCH₂N and CHCl₂ groups. scielo.brscielo.br

Table 2: ¹H NMR Spectroscopic Data for this compound (300 MHz, CDCl₃)

Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assigned Protons/Group
1.196Ht7.0
3.444Hq7.0
3.41-3.628Hm-
4.663.2Hs-ArCH₂N (Conformer 1)
4.840.8Hs-ArCH₂N (Conformer 2)
6.200.4Hs-CHCl₂ (Conformer 1)
6.871.6Hs-CHCl₂ (Conformer 2)
7.214Hs-

Note: The presence of two conformers is indicated by the split signals for ArCH₂N and CHCl₂ groups. scielo.brscielo.br

Electrochemical Analytical Approaches for Compound Determination

Electrochemical analytical approaches involve measuring electrical properties of chemical systems to derive qualitative and quantitative information about substances. solubilityofthings.com The electrochemical reduction of this compound has been investigated using a glassy carbon electrode in an acetonitrile (B52724) medium. scielo.brscielo.brunesp.br Studies have shown that this compound exhibits two distinct voltammetric peaks, each corresponding to the reductive cleavage of two carbon-chlorine (C-Cl) bonds within its structure. scielo.brscielo.brunesp.br

In the presence of a proton donor, such as hexafluoroisopropanol (HFIP), the electrochemical reduction proceeds in stages. The first voltammetric peak, observed at approximately -1.8 V, primarily corresponds to the reduction of the -CHCl₂ groups to -CH₂Cl. scielo.brscielo.br The second peak, occurring at around -2.2 V, is responsible for the further reduction of the -CH₂Cl groups to -CH₃, ultimately yielding the completely dechlorinated this compound derivative with high yields (between 82% and 97%). scielo.brscielo.brunesp.br

While voltammetric techniques, including linear sweep voltammetry (LSV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), were evaluated for this compound determination, their analytical performance was found to be modest due to a less-than-ideal voltammetric profile. scielo.br However, amperometric detection under hydrodynamic conditions proved to be a more sensitive electrochemical approach for the determination of this compound. scielo.brscielo.brunesp.br This method achieved a detection limit of 8.9 × 10⁻⁶ mol L⁻¹. scielo.brunesp.brscite.ai

Table 3: Electrochemical Reduction Parameters and Analytical Performance for this compound

ParameterValue
ElectrodeGlassy carbon
MediumAcetonitrile
First Voltammetric Peak (with proton donor)-1.8 V (reduction of -CHCl₂ to -CH₂Cl)
Second Voltammetric Peak (with proton donor)-2.2 V (reduction of -CH₂Cl to -CH₃)
More Sensitive TechniqueAmperometric detection
Detection Limit (Amperometry)8.9 × 10⁻⁶ mol L⁻¹

Voltammetric Studies for this compound Quantification

Voltammetric studies have extensively explored the electrochemical reduction of this compound (TEC) on a glassy carbon electrode in acetonitrile. These studies revealed that this compound exhibits two distinct cathodic voltammetric peaks scielo.brscielo.br. The first peak, observed at approximately -1.8 V, is generally poorly defined. In contrast, a more pronounced second peak appears at -2.2 V scielo.brscielo.br.

Research findings indicate a linear relationship between the peak current (i_p) and the square root of the scan rate (ν^1/2) for the second peak. This relationship is described by the equation: i_p(µA) = 1.5 ν^1/2[(mV s^-1)^1/2], with a high linear correlation coefficient of 0.9998. This linearity suggests that the electrode process is diffusion-controlled scielo.brscielo.br.

Controlled-potential electrolyses have been instrumental in elucidating the reduction mechanisms associated with these peaks. The first peak at -1.8 V primarily facilitates the reduction of -CHCl2 groups to -CH2Cl. The second peak at -2.2 V further promotes the reduction of -CH2Cl groups to -CH3, leading to the formation of a completely dechlorinated this compound derivative. The yields for this complete dechlorination product typically range between 82% and 97% scielo.brscielo.br. These findings confirm that the two voltammetric peaks are independent, each corresponding to the cleavage of different carbon-chlorine (C-Cl) bonds within the this compound molecule scielo.brscielo.br.

Table 1: Voltammetric Peak Characteristics of this compound

PeakPotential (V)Associated ReductionDiffusion Control
First-1.8-CHCl2 to -CH2ClNot specified
Second-2.2-CH2Cl to -CH3Diffusion-controlled scielo.brscielo.br

Amperometric Determination Methodologies

Comparative studies between voltammetric techniques and amperometric detection for this compound quantification under hydrodynamic conditions have demonstrated the superior analytical performance of amperometry. The amperometric method was found to be more sensitive, achieving a detection limit of 8.9 × 10^-6 mol L^-1 scielo.brscielo.br. Furthermore, amperometry offers a faster determination process compared to static voltammetric techniques scielo.brscielo.br.

The utility of the proposed amperometric procedure has been validated through its successful application in determining this compound content in commercial pharmaceutical formulations. The standard addition method confirmed the accuracy of the amperometric approach, with a recovery rate of 99 ± 5% scielo.brscielo.br. The standard addition curve exhibited excellent linearity, represented by the equation: i_L(µA) = 81.4 + 3.6 × 10^5 C_TEC(mol L^-1), and a linear correlation coefficient of 0.9999 scielo.brscielo.br. The consistency between the slopes of the analytical curve and the standard addition curve further affirmed the absence of matrix effects in the analyzed samples scielo.brscielo.br.

Table 2: Amperometric Analytical Parameters for this compound Quantification

ParameterValue
Detection Limit (DL)8.9 × 10^-6 mol L^-1 scielo.brscielo.br
Recovery Rate99 ± 5% scielo.brscielo.br
Linear Correlation Coeff.0.9999 scielo.brscielo.br

Development of Reference Standards and Impurity Profiling

The development of robust analytical methods for identifying and characterizing degradation products and establishing purity assays is fundamental for ensuring the quality and reliability of research-grade this compound.

Research on the Identification and Characterization of this compound Degradation Products

Research into this compound's stability has involved the identification and characterization of its degradation products, particularly those formed under electrochemical conditions. Controlled-potential electrolyses, performed for preparative purposes, have been crucial in isolating these electrogenerated products scielo.brscielo.br. Subsequent characterization using ¹H NMR spectroscopy confirmed the structural changes scielo.brscielo.br.

As detailed in the voltammetric studies, the electrochemical reduction of this compound leads to the cleavage of its C-Cl bonds. The first reduction step transforms -CHCl2 groups into -CH2Cl, while the second step further reduces -CH2Cl groups to -CH3, ultimately yielding a completely dechlorinated this compound derivative scielo.brscielo.br. These findings highlight specific degradation pathways that can occur, particularly under reductive conditions, and provide a basis for understanding the stability profile of the compound.

Establishment of Purity Assays for Research-Grade this compound

The availability of high-purity this compound is essential for research and analytical applications, serving as a critical reference standard. This compound is commercially available as an analytical standard, typically with a purity of 99.75% or greater than 98% bioscience.co.ukmedchemexpress.commedkoo.commedchemexpress.com. Companies like Sigma-Aldrich also offer this compound as a pharmaceutical primary or secondary standard, indicating its recognized quality for analytical purposes sigmaaldrich.com.

The existence and widespread availability of such high-purity standards imply the establishment of rigorous purity assays. These assays are fundamental for confirming the chemical integrity and concentration of this compound used in research. While specific detailed methodologies for these purity assays were not exhaustively detailed in the search results, the consistent reporting of high purity levels for research-grade this compound standards suggests the application of validated analytical techniques, likely including chromatographic and spectroscopic methods, to ensure its quality and suitability for scientific investigations.

Computational and in Silico Research on Teclozan

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a macromolecular target, such as a protein or enzyme, to form a stable complex nih.govresearchgate.netijpsjournal.comresearchgate.net. This method employs scoring functions to estimate the binding affinity between the ligand and the active site of the target, aiding in the selection of ligands with high potential affinity researchgate.netijpsjournal.comresearchgate.net. Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of molecular systems, providing insights into the flexibility of both the ligand and the target, the stability of the protein-ligand complex, and the dynamic nature of binding interactions over time mdpi.comdovepress.commdpi.comnih.govmedsci.org. MD simulations can reveal crucial conformational changes and the free energy of ligand-binding, which are vital for understanding the mechanism of action and optimizing drug candidates mdpi.comdovepress.commdpi.com.

While these techniques are widely applied in drug discovery for various compounds mdpi.comnih.govdovepress.commdpi.comnih.govijpsjournal.comnih.govnih.govresearchgate.netpreprints.orgresearchgate.net, specific published studies detailing molecular docking or dynamics simulations for Teclozan with identified biological targets were not found. Given this compound's known antiprotozoal activity and its proposed mechanism involving phospholipid metabolism and arachidonic acid formation biosolveit.de, future computational studies could potentially focus on identifying and characterizing its precise binding interactions with enzymes or proteins involved in these pathways within protozoan parasites.

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening (VS) is an in silico technique that evaluates large libraries of small molecules to identify structures likely to bind to a specific drug target nih.govresearchgate.netresearchgate.netpreprints.orgmedsci.org. It acts as a computational filter, significantly reducing the number of compounds that need to be experimentally tested nih.gov. VS can be broadly categorized into structure-based virtual screening (SBVS), which utilizes the known three-dimensional structure of the target, and ligand-based virtual screening (LBVS), which relies on the knowledge of existing ligands when the target structure is unavailable eurekaselect.comresearchgate.netfrontiersin.orgresearchgate.netnih.gov.

Ligand-Based Drug Design (LBDD) is a computational approach that leverages information from known active ligands to design and optimize new drug candidates biosolveit.dechemistry.kznih.govnumberanalytics.comresearchgate.net. Key methodologies within LBDD include pharmacophore modeling, which identifies essential chemical features required for biological activity, and Quantitative Structure-Activity Relationship (QSAR) analysis, which develops statistical models correlating chemical structure with biological activity biosolveit.defrontiersin.orgresearchgate.netchemistry.kznih.govnumberanalytics.com. These methods allow researchers to predict how similar molecules might interact with a target and to design compounds with improved properties biosolveit.dechemistry.kz.

No specific virtual screening campaigns or detailed ligand-based drug design projects explicitly focusing on this compound were identified in the search results. However, given its antiprotozoal efficacy, LBDD approaches could be employed to explore structural modifications of this compound to enhance its potency, selectivity, or to identify novel scaffolds with similar biological activity. Virtual screening could also be used to search for new compounds that share chemical features or predicted binding modes with this compound against relevant protozoan targets.

Predictive Modeling for Biological Activity and Compound Prioritization

Predictive modeling for biological activity, often employing Quantitative Structure-Activity Relationship (QSAR) models, aims to establish mathematical relationships between the chemical structures of compounds and their observed biological activities eurekaselect.comresearchgate.netnih.govnih.govnih.govplos.org. These models enable the prediction of the activity of new or untested compounds, thereby facilitating compound prioritization in drug discovery pipelines eurekaselect.comresearchgate.netnih.gov. Machine learning algorithms are increasingly integrated into these models to improve prediction accuracy and handle large datasets europa.euresearchgate.netnih.govnih.gov.

While this compound has been mentioned in the context of comparative studies of amoebicides, indicating its biological activity patsnap.com, and in a broader context of QSAR models predicting hERG blocking activity for a list of drugs europa.eu, specific QSAR models or detailed predictive modeling studies developed for this compound itself to predict its antiprotozoal activity profile or to prioritize its derivatives were not found. Such studies would typically involve a dataset of this compound analogs with known activities, from which a predictive model could be built to guide the synthesis and testing of new compounds.

Emerging Research Directions and Unexplored Avenues for Teclozan

Potential for Repurposing Teclozan in Novel Biological Contexts (non-clinical)

Drug repurposing, or repositioning, offers a cost-effective and time-efficient strategy for identifying new therapeutic uses for existing drugs. europa.eudntb.gov.ua this compound's established mechanism involves disrupting protozoal metabolic pathways by inhibiting enzyme systems crucial for protein and nucleic acid synthesis, and potentially interfering with the electron transport chain and DNA synthesis. patsnap.compatsnap.com This broad interference with fundamental cellular processes suggests a theoretical basis for exploring its activity in other biological contexts.

While this compound is firmly established as an antiprotozoal agent, detailed non-clinical research specifically demonstrating its repurposing for novel biological contexts beyond protozoal infections is not extensively documented in publicly available literature. Some studies might include this compound in broader screenings of antimicrobial agents; for instance, it was tested alongside other antibiotics against Clostridium tertium and Clostridium paraputrificum isolates. europa.eu However, these instances typically involve its known antimicrobial spectrum rather than entirely novel biological applications with detailed findings. The current body of research predominantly focuses on its antiamoebic activity.

Investigation of this compound's Activity against Emerging or Drug-Resistant Protozoan Strains (in vitro/ex vivo)

The increasing prevalence of drug-resistant protozoan strains poses a significant challenge to global health, necessitating the continuous search for new or repurposed effective compounds. nih.govnih.gov this compound has demonstrated potent activity against Entamoeba histolytica and Entamoeba criceti. For example, in vitro studies have shown this compound to inhibit the propagation of E. histolytica at a concentration of 20 µg/ml. cambridge.org In hamster models, this compound exhibited activity against natural infections of E. criceti. cambridge.org

The emergence of resistance to standard antiamoebic drugs like metronidazole (B1676534) in E. histolytica underscores the importance of evaluating existing agents against such resistant strains. nih.govfrontiersin.org While the literature highlights the general issue of drug resistance in various protozoa, including Plasmodium, Trypanosoma, and Giardia species, specific detailed in vitro or ex vivo data on this compound's efficacy against drug-resistant strains of these diverse protozoan parasites is not widely reported in the current research landscape. Research in this area often focuses on newer compounds or different drug classes.

Advancements in Delivery System Research for Enhanced Compound Stability and Bioavailability (non-clinical)

The stability and bioavailability of a drug are critical factors influencing its therapeutic efficacy. For hydrophobic compounds like this compound, enhancing these properties through advanced delivery systems is a key area of non-clinical research. General advancements in drug delivery systems include the development of nanoparticles, liposomes, dendrimers, and hydrogels, which can control pharmacokinetics, pharmacodynamics, and improve bioavailability. 10huan.com These systems aim to improve drug efficacy by delivering compounds directly to target sites, reducing systemic toxicity, enhancing drug stability by protecting them from degradation, and improving patient compliance. google.com

Challenges and Future Research Priorities in this compound Chemistry and Biology

Despite its established efficacy as an antiprotozoal agent, several challenges and unexplored avenues remain in the chemistry and biology of this compound. The general field of chemical biology faces hurdles such as the complexity of biological systems, the need for more efficient synthetic methods, and ethical considerations in genetic engineering. drugbank.com

For this compound, future research priorities could include:

Elucidating the precise molecular targets and comprehensive mechanism of action: While it is known that this compound interferes with protozoal metabolic processes, including enzyme systems, protein and nucleic acid synthesis, and potentially the electron transport chain and DNA synthesis, a more granular understanding of its interactions at a molecular level could open new therapeutic avenues. patsnap.compatsnap.com

Addressing potential resistance mechanisms: Although this compound is considered effective, the broader issue of drug resistance in protozoa necessitates ongoing surveillance and research into how parasites might develop resistance to this compound, and how this could be circumvented or overcome. nih.govnih.gov

Exploring synthetic challenges and novel derivatives: The synthesis of this compound involves specific chemical reactions, and further research could focus on developing more efficient or greener synthetic routes. Additionally, synthesizing novel derivatives of this compound could lead to compounds with improved potency, reduced side effects, or a broader spectrum of activity against various protozoan strains, including resistant ones.

Investigating combination therapies: Given the challenges of drug resistance, exploring this compound's efficacy in combination with other antiprotozoal agents could be a promising research direction to achieve synergistic effects and prevent the emergence of resistance. nih.gov

The limited specific data on this compound in these emerging areas suggests that while the compound is well-known for its primary use, extensive research into its novel applications or advanced pharmaceutical development may be an area for future focus.

Q & A

Basic Research Questions

Q. How to design initial experiments for evaluating Teclozan's pharmacological activity?

  • Methodological Guidance : Begin by defining clear objectives aligned with this compound’s known mechanisms (e.g., antiparasitic or antimicrobial activity). Use a phased approach:

Literature Review : Identify existing protocols for structurally similar compounds using advanced search strings in Google Scholar (e.g., "this compound AND (synthesis OR pharmacokinetics)") .

In-Vitro Models : Select cell lines or enzyme assays relevant to this compound’s purported targets. Include positive/negative controls and dose-response curves.

Reproducibility : Document synthesis and testing conditions rigorously, adhering to guidelines for experimental reporting (e.g., Beilstein Journal standards for compound characterization) .

Q. What strategies ensure a systematic literature review on this compound?

  • Methodological Guidance :

  • Use Boolean operators to refine searches (e.g., "this compound NOT commercial") and filter by publication date to prioritize recent studies .
  • Employ citation-tracking tools (e.g., Google Scholar’s "Cited by") to identify key papers and trends. Cross-reference databases like Dimensions for interdisciplinary connections .
  • Organize findings using reference managers (e.g., Zotero) and annotate contradictions in biological activity or synthesis methods for further analysis .

Q. How to ensure reproducibility in this compound synthesis protocols?

  • Methodological Guidance :

  • Publish detailed synthetic procedures in the main text (for novel compounds) or supplementary materials (for known derivatives), including reaction conditions, purification steps, and spectroscopic data (e.g., NMR, HPLC) .
  • Validate purity using orthogonal methods (e.g., melting point, chromatography) and compare results with literature values .
  • Share raw data and code for computational modeling via open-access repositories to facilitate replication .

Q. What methodologies are recommended for assessing this compound’s purity and stability?

  • Methodological Guidance :

  • Chromatography : Use HPLC or GC-MS with standardized columns and mobile phases. Calibrate instruments using reference standards .
  • Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Monitor decomposition products via mass spectrometry .
  • Data Validation : Apply statistical tools (e.g., RSD calculations) to ensure consistency across replicates .

Q. How to formulate hypothesis-driven research questions for this compound studies?

  • Methodological Guidance :

  • Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability . Example: "Does this compound’s nitro group contribute to its resistance profile in protozoan models?"
  • Ground questions in theoretical frameworks (e.g., structure-activity relationships) and align them with gaps identified in literature reviews .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity of this compound across studies?

  • Methodological Guidance :

  • Conduct meta-analyses to compare experimental variables (e.g., assay type, organism strain). Use statistical models (e.g., random-effects meta-regression) to account for heterogeneity .
  • Replicate conflicting studies under standardized conditions, controlling for dosage, solvent, and endpoint measurements. Publish negative results to reduce publication bias .

Q. What advanced techniques optimize this compound’s synthesis yield and scalability?

  • Methodological Guidance :

  • Apply DOE (Design of Experiments) principles to identify critical reaction parameters (e.g., catalyst loading, temperature). Use response surface methodology for optimization .
  • Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve efficiency and reduce waste .
  • Validate scalability through pilot-scale batches and compare pharmacokinetic profiles with small-scale batches .

Q. How to design mechanistic studies to elucidate this compound’s molecular targets?

  • Methodological Guidance :

  • Use affinity chromatography or click chemistry to isolate this compound-protein complexes. Identify binding partners via proteomics (e.g., LC-MS/MS) .
  • Employ CRISPR-Cas9 knockouts or RNAi in relevant cell lines to confirm target necessity .
  • Validate findings using in-silico docking studies (e.g., AutoDock Vina) to predict binding affinities .

Q. What statistical approaches address variability in this compound’s pharmacokinetic data?

  • Methodological Guidance :

  • Apply mixed-effects models to account for inter-subject variability in animal/human studies. Use Bayesian methods for small sample sizes .
  • Perform power analyses during experimental design to ensure adequate sample sizes for detecting clinically relevant effects .
  • Share datasets publicly to enable meta-analyses and cross-study validation .

Q. How to validate this compound’s efficacy across different in-vivo disease models?

  • Methodological Guidance :

  • Use translational models (e.g., murine infection models) that mimic human pathophysiology. Include both acute and chronic dosing regimens .
  • Measure biomarkers (e.g., parasite load, cytokine levels) alongside survival outcomes. Corrogate results with in-vitro data to confirm mechanism .
  • Address interspecies differences by comparing metabolic pathways (e.g., cytochrome P450 activity) between models and humans .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.